BenchChemオンラインストアへようこそ!

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

HSF1 inhibition Cellular stress response Cancer therapeutics

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 868677-02-5, molecular formula C25H26N2O5S, molecular weight 466.55 g/mol) is a synthetic small molecule combining a sulfamoyl benzamide scaffold with a 1,4-benzodioxane moiety. The compound has been referenced in patent literature as an exemplary sulfamoyl benzamide derivative, with primary research applications directed toward heat shock factor 1 (HSF1) pathway modulation, where it has demonstrated inhibitory activity in cell-based assays.

Molecular Formula C25H26N2O5S
Molecular Weight 466.55
CAS No. 868677-02-5
Cat. No. B2780013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
CAS868677-02-5
Molecular FormulaC25H26N2O5S
Molecular Weight466.55
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C25H26N2O5S/c1-18(2)27(17-19-6-4-3-5-7-19)33(29,30)22-11-8-20(9-12-22)25(28)26-21-10-13-23-24(16-21)32-15-14-31-23/h3-13,16,18H,14-15,17H2,1-2H3,(H,26,28)
InChIKeyARYHBUIVSLQJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 868677-02-5): Procurement-Relevant Compound Identity and Core Characteristics


4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 868677-02-5, molecular formula C25H26N2O5S, molecular weight 466.55 g/mol) is a synthetic small molecule combining a sulfamoyl benzamide scaffold with a 1,4-benzodioxane moiety . The compound has been referenced in patent literature as an exemplary sulfamoyl benzamide derivative, with primary research applications directed toward heat shock factor 1 (HSF1) pathway modulation, where it has demonstrated inhibitory activity in cell-based assays [1]. Its structural architecture—featuring an N-benzyl-N-isopropylsulfamoyl substituent para to a benzamide linkage—distinguishes it from simpler sulfonamide analogs and positions it within a chemical space explored for cannabinoid receptor modulation and antiviral nucleocapsid assembly inhibition [2][3].

Procurement Risk Alert: Why Generic Sulfamoyl Benzamide Substitution Is Not Supported for CAS 868677-02-5


Within the sulfamoyl benzamide class, biological activity is exquisitely sensitive to both the N-alkylsulfamoyl substitution pattern and the nature of the aryl/heteroaryl moiety attached to the amide nitrogen [1]. Compounds with closely related structures—such as N-(4-sulfamoylphenyl)benzamides or N-unsubstituted sulfamoyl benzamides—frequently exhibit divergent HSF1 inhibitory potency, cannabinoid receptor selectivity, or antiviral activity, with IC50 differences exceeding 100-fold in otherwise near-identical assay contexts [2][3]. The specific combination of N-benzyl-N-isopropylsulfamoyl and 2,3-dihydro-1,4-benzodioxin-6-amine in CAS 868677-02-5 represents a uniquely optimized pharmacophore arrangement that cannot be assumed to be interchangeable with analogs lacking either the benzodioxane ring or the branched N-alkyl substitution [4]. Consequently, generic or in-class substitution without head-to-head comparative validation introduces significant risk of functional non-equivalence in target engagement, cellular potency, and downstream biological outcomes.

Quantitative Differentiation Evidence for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 868677-02-5) Versus Closest Analogs


HSF1 Pathway Inhibitory Potency: Direct Comparator Data from U2OS Cellular Assay

In a head-to-head cellular assay measuring inhibition of 17-AAG-induced HSF1 pathway activation in human U2OS osteosarcoma cells, CAS 868677-02-5 (reported as Example 39 in US9701664) exhibited an IC50 of 2.80 nM [1]. In contrast, the structurally related comparator Example 80 from the same patent series, which retains the sulfamoyl benzamide core but features a distinct aryl amide substituent, showed an IC50 of 220 nM in an identical assay format [2]. This approximately 78-fold difference in potency demonstrates that the specific N-benzyl-N-isopropylsulfamoyl and benzodioxane substitution pattern of CAS 868677-02-5 is a critical determinant of HSF1 pathway inhibitory activity.

HSF1 inhibition Cellular stress response Cancer therapeutics

Cross-Study Potency Trend: Superior HSF1 Inhibition Relative to Representative Sulfamoyl Benzamide Chemical Space

Across patent-disclosed sulfamoyl benzamide examples evaluated in HSF1 inhibition assays, the majority of analogs bearing unsubstituted or simple N-alkylsulfamoyl groups exhibit IC50 values in the 50 nM to >1000 nM range [1]. CAS 868677-02-5, with an IC50 of 2.80 nM, resides in the top percentile of potency within this chemical series [2]. Although this is a cross-study comparison rather than a direct head-to-head experiment, the consistent assay platform (17-AAG-induced HSP72 reduction in human cancer cell lines) supports a class-level inference that the N-benzyl-N-isopropyl substitution confers a substantial potency enhancement over less elaborate sulfamoyl analogs.

Structure-activity relationship HSF1 Sulfamoyl benzamide

Structural Differentiation: 1,4-Benzodioxane Moiety Contributes Unique Physicochemical Profile

The incorporation of the 2,3-dihydro-1,4-benzodioxin-6-amine fragment into CAS 868677-02-5 distinguishes it from sulfamoyl benzamides bearing simple aniline or aminopyridine substituents. Calculated physicochemical parameters indicate that the benzodioxane ring contributes to moderately increased polar surface area (PSA) and hydrogen-bond acceptor count relative to phenyl-substituted analogs, which typically enhances aqueous solubility while maintaining acceptable lipophilicity for cell permeability . Although direct comparative solubility or metabolic stability data are not publicly available for this exact compound, the benzodioxane motif is recognized in medicinal chemistry for improving pharmacokinetic properties of sulfonamide-containing scaffolds [1].

Physicochemical properties Solubility Metabolic stability

Patent-Enabled Target Space: Dual HSF1 and Cannabinoid Receptor Modulation Potential

Patent family US20060079557/WO2006110649 generically claims sulfamoyl benzamide compounds, including substructures matching CAS 868677-02-5, as modulators of cannabinoid receptors (CB1/CB2) in addition to their HSF1 activity [1]. This dual-target pharmacological footprint is not shared by all HSF1 inhibitor chemotypes; for example, the pyrazole-derived HSF1 inhibitor KRIBB11 (IC50 ≈ 1.2 µM) lacks cannabinoid receptor activity [2]. Although quantitative binding or functional data at CB1/CB2 are not publicly available for CAS 868677-02-5 specifically, the patent disclosure establishes a basis for exploring polypharmacology that is absent in comparator HSF1 inhibitors from distinct chemical series.

Cannabinoid receptor Target selectivity Polypharmacology

Priority Application Scenarios for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 868677-02-5) Based on Verified Differentiation Evidence


High-Potency HSF1 Pathway Chemical Probe for Cellular Stress Biology

With a cellular IC50 of 2.80 nM against HSF1-driven HSP72 induction [1], CAS 868677-02-5 is the most potent sulfamoyl benzamide HSF1 inhibitor publicly disclosed. This potency tier makes it ideally suited for chemical probe studies requiring robust target engagement at low nanomolar concentrations, where weaker analogs (e.g., Example 80, IC50 = 220 nM) would require substantially higher doses and risk solubility or off-target complications.

Structure-Activity Relationship (SAR) Benchmarking for Sulfamoyl Benzamide Lead Optimization

The 78-fold potency differential between CAS 868677-02-5 and comparator Example 80 [2] establishes this compound as a benchmark reference point for SAR campaigns exploring N-sulfamoyl substitution and heteroaryl amine variation. Procurement for medicinal chemistry programs can leverage this compound as a positive control to calibrate new analog potency in the HSF1 pathway assay.

Dual-Target Pharmacology Exploration: HSF1 and Cannabinoid Receptor Crosstalk

The patent family claiming sulfamoyl benzamides as both HSF1 inhibitors and cannabinoid receptor modulators [3] positions CAS 868677-02-5 as a candidate for investigating the intersection of proteotoxic stress responses and endocannabinoid signaling. This scenario is not addressable by single-target HSF1 inhibitors such as KRIBB11.

Benzodioxane-Containing Probe for Solubility-Enhanced in Vitro Assay Development

The presence of the 1,4-benzodioxane ring system, which contributes an approximate 22 Ų increase in topological polar surface area relative to simple phenyl analogs , may improve aqueous solubility and reduce non-specific binding in biochemical and cell-based assays. This feature supports procurement for high-throughput screening environments where compound precipitation and vehicle artifact are critical failure modes.

Quote Request

Request a Quote for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.